molecular formula C8H9N3OS B13962114 4-Methoxythieno[3,4-b]pyridine-5,7-diamine

4-Methoxythieno[3,4-b]pyridine-5,7-diamine

Cat. No.: B13962114
M. Wt: 195.24 g/mol
InChI Key: YYLMAMJCNWTXTE-UHFFFAOYSA-N
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Description

4-Methoxythieno[3,4-b]pyridine-5,7-diamine is a heterocyclic compound that features a thieno[3,4-b]pyridine core with methoxy and diamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxythieno[3,4-b]pyridine-5,7-diamine typically involves the construction of the thieno[3,4-b]pyridine core followed by the introduction of methoxy and diamine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the thieno ring can be formed through a series of cyclization reactions. The methoxy group is then introduced via methylation, and the diamine groups are added through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythieno[3,4-b]pyridine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and diamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

4-Methoxythieno[3,4-b]pyridine-5,7-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxythieno[3,4-b]pyridine-5,7-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

    Methoxypyridine derivatives: These compounds have a methoxy group attached to a pyridine ring but lack the thieno ring.

Uniqueness

4-Methoxythieno[3,4-b]pyridine-5,7-diamine is unique due to the combination of its thieno[3,4-b]pyridine core with methoxy and diamine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

4-methoxythieno[3,4-b]pyridine-5,7-diamine

InChI

InChI=1S/C8H9N3OS/c1-12-4-2-3-11-6-5(4)7(9)13-8(6)10/h2-3H,9-10H2,1H3

InChI Key

YYLMAMJCNWTXTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC2=C(SC(=C12)N)N

Origin of Product

United States

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